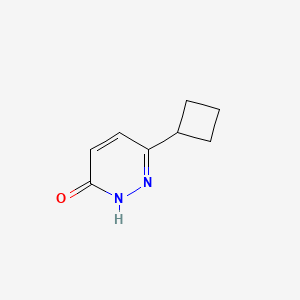

6-cyclobutylpyridazin-3(2H)-one

CAS No.: 1161737-37-6

Cat. No.: VC2830998

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1161737-37-6 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 3-cyclobutyl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |

| Standard InChI Key | ZJJALKGGEULFCP-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=NNC(=O)C=C2 |

| Canonical SMILES | C1CC(C1)C2=NNC(=O)C=C2 |

Introduction

6-Cyclobutylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, characterized by a pyridazine ring with a ketone group. This compound has garnered significant attention due to its potential pharmacological applications, particularly in treating various diseases. Pyridazinones are known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry.

Synthesis Methods

The synthesis of 6-cyclobutylpyridazin-3(2H)-one can be achieved through several methods, often involving the reaction of substituted phenol derivatives with hydrazine derivatives. A typical synthetic route may include the reaction of specific precursors under controlled conditions to yield the desired product .

Biological Activities and Applications

Pyridazinones, including 6-cyclobutylpyridazin-3(2H)-one, exhibit a range of biological activities due to their interaction with enzymes or receptors involved in disease pathways. These compounds may inhibit certain enzymes related to inflammatory processes or cancer cell proliferation.

Pharmacological Applications

While specific pharmacological data for 6-cyclobutylpyridazin-3(2H)-one is limited, pyridazinones in general have shown promise in various therapeutic areas. For instance, other pyridazinone compounds have demonstrated hepatoprotective effects and lipid-lowering functions, highlighting the potential of this class of compounds in treating conditions like non-alcoholic steatohepatitis (NASH) .

Chemical Reactions and Versatility

6-Cyclobutylpyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups. These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

Suppliers and Availability

The compound is available from several suppliers globally, including companies in China and other regions. Prices vary based on quantity and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume